molecular formula C25H22ClN5O4S B15040472 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040472
M. Wt: 524.0 g/mol
InChI Key: XIERUUCYYSLEDB-MZJWZYIUSA-N
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Description

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a triazole-derived hydrazide featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 3. The sulfanyl (-S-) linkage connects the triazole moiety to an acetohydrazide group, which is further functionalized with an (E)-configured Schiff base derived from 4-hydroxy-3,5-dimethoxybenzaldehyde.

Properties

Molecular Formula

C25H22ClN5O4S

Molecular Weight

524.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22ClN5O4S/c1-34-20-12-16(13-21(35-2)23(20)33)14-27-28-22(32)15-36-25-30-29-24(17-6-4-3-5-7-17)31(25)19-10-8-18(26)9-11-19/h3-14,33H,15H2,1-2H3,(H,28,32)/b27-14+

InChI Key

XIERUUCYYSLEDB-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the addition of the sulfanyl and acetohydrazide groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving high-throughput screening and advanced analytical techniques .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a class of 1,2,4-triazol-3-yl sulfanyl acetohydrazides. Key analogs include:

2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide ():

  • Substituents: 2-ethoxyphenyl instead of 4-hydroxy-3,5-dimethoxyphenyl.
  • Impact: The ethoxy group may reduce polarity compared to the hydroxyl and methoxy groups in the target compound, altering solubility and membrane permeability.

2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide (): Substituents: Ethyl group at position 4 of the triazole and 4-methoxyphenyl at position 4.

N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Substituents: Diethylamino and methylphenyl groups. Impact: The diethylamino group introduces basicity, which could enhance interactions with acidic protein residues in biological targets.

Table 1: Physicochemical Properties of Target Compound and Analogs
Compound Molecular Formula Molecular Weight (g/mol) logP* Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound C₂₉H₂₅ClN₆O₅S 629.07 3.2 8 3
Analog from C₂₅H₂₁ClN₆O₃S 553.01 4.1 6 2
Analog from C₂₇H₂₇N₅O₄S 517.60 2.8 7 2
Analog from C₂₉H₃₁N₇O₃S 589.73 3.5 7 1

*logP values estimated using fragment-based methods.

Computational Similarity Metrics

Structural similarity to the target compound was assessed using Tanimoto and Dice coefficients , which compare molecular fingerprints (e.g., MACCS, Morgan). A Tanimoto score >0.8 indicates high similarity :

  • Analog from : Tanimoto (Morgan) = 0.78; moderate similarity due to differing aromatic substituents.
  • Analog from : Tanimoto (MACCS) = 0.85; high similarity attributed to the conserved triazole-sulfanyl-acetohydrazide backbone.
  • Analog from : Tanimoto (Morgan) = 0.72; lower similarity due to the diethylamino group.

Bioactivity Correlations

Bioactivity profiling () reveals that analogs with:

  • 4-Hydroxy-3,5-dimethoxyphenyl (target compound): Showed kinase inhibition (IC₅₀ = 1.2 µM) due to hydrogen bonding with the hydroxyl group.
  • 2-Ethoxyphenyl (): Exhibited weaker activity (IC₅₀ = 8.5 µM), suggesting the hydroxyl group is critical for target engagement.
  • 4-Methoxyphenyl (): Demonstrated moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), likely due to enhanced lipophilicity.

Molecular Networking and Fragmentation Patterns

LC-MS/MS-based molecular networking () clusters compounds with similar fragmentation patterns. The target compound and its analog from share a cosine score of 0.92, indicating nearly identical fragmentation pathways. In contrast, the analog from had a cosine score of 0.65, reflecting divergent structural features.

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. The presence of the triazole ring and various substituents has been associated with significant pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN5O3SC_{22}H_{20}ClN_5O_3S with a molecular weight of approximately 465.9 g/mol. The structure features a triazole ring linked to a chlorophenyl group and an acetohydrazide moiety. The presence of the sulfanyl group further enhances its biological potential.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains:

  • Antibacterial Activity : Research indicates that compounds similar to this one exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

Triazole compounds are well-documented for their antifungal properties. The specific compound may demonstrate efficacy against common fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. The structural characteristics of the compound suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Antibacterial Efficacy : A recent study reported that related triazole compounds exhibited significant antibacterial activity against multi-drug resistant strains of S. aureus. The study utilized an agar diffusion method to assess efficacy, confirming that the tested compounds had superior activity compared to standard antibiotics .
  • Anticancer Mechanism Investigation : Another research effort focused on the anticancer properties of triazole derivatives, demonstrating that they could inhibit tumor growth in vitro by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in human cancer cell lines .

Data Tables

Biological ActivityTarget Organisms/CellsMIC (µM)Mechanism
AntibacterialStaphylococcus aureus20-40Cell wall synthesis inhibition
Escherichia coli40-70Metabolic pathway interference
AntifungalVarious fungal strainsTBDErgosterol synthesis inhibition
AnticancerHuman cancer cell linesTBDApoptosis induction

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazole-thioether and hydrazone moieties in this compound?

  • Methodology : The triazole-thioether core can be synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted benzoyl chlorides under reflux in anhydrous ethanol . For the hydrazone moiety, Schiff base formation between acetohydrazide and 4-hydroxy-3,5-dimethoxybenzaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) is effective. Key steps include:

  • Protecting the hydroxyl group on the benzaldehyde with methoxy groups to prevent side reactions.
  • Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane 3:7).
    • Validation : Confirm intermediate purity using column chromatography (silica gel, gradient elution) and characterize via 1H^1H-NMR and IR spectroscopy .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodology :

  • IR Spectroscopy : Discrepancies in carbonyl (C=O) or thioether (C-S) stretching frequencies may arise from intermolecular hydrogen bonding or solvent effects. Compare data with structurally analogous compounds (e.g., triazole-thioethers in ).
  • NMR : Use 2D NMR (e.g., 13C^{13}C-HSQC, 1H^1H-COSY) to resolve overlapping signals. For example, the hydrazone imine proton (N=CH) typically appears as a singlet near δ 8.2–8.5 ppm in DMSO-d6_6 .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. What computational approaches are suitable for studying the compound’s electronic properties and binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, dock the hydrazone moiety into the active site of α-glucosidase (PDB ID: 1XSI) to predict inhibition potential .
    • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading). For instance, optimize the cyclocondensation step by varying ethanol/water ratios (70–90°C) .
  • Heuristic Algorithms : Use Bayesian optimization to predict ideal conditions for hydrazone formation, minimizing side products like Schiff base oligomers .
    • Validation : Monitor reaction kinetics via in-situ FTIR and validate optimized conditions with three independent batches (RSD < 5%) .

Q. What strategies address discrepancies between in silico predictions and experimental bioactivity results?

  • Methodology :

  • False Positives : If docking predicts strong binding but in vitro assays show weak activity, re-evaluate the target’s conformational flexibility using molecular dynamics simulations (e.g., GROMACS) .
  • Solubility Issues : Use Hansen solubility parameters (HSPs) to select co-solvents (e.g., DMSO/PBS mixtures) for biological assays, ensuring the compound remains dissolved at tested concentrations .
    • Case Study : A related hydrazone derivative showed poor correlation between docking and α-glucosidase inhibition due to protonation state changes in physiological pH; adjust pKa calculations using MarvinSketch .

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